molecular formula C22H34N2O6 B1215156 Hydrodexan CAS No. 65272-39-1

Hydrodexan

Cat. No.: B1215156
CAS No.: 65272-39-1
M. Wt: 422.5 g/mol
InChI Key: GJIPEZSOJFNLNH-WDCKKOMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydrodexan is a combination pharmaceutical preparation primarily used in dermatology and inflammatory conditions. It falls under the category of combination corticosteroid-antimicrobial formulations, designed to address both inflammation and secondary infections (e.g., bacterial or fungal) in affected tissues . Such combinations are typically prescribed for conditions like eczema, dermatitis, or infected wounds, where inflammation and microbial proliferation coexist .

Properties

CAS No.

65272-39-1

Molecular Formula

C22H34N2O6

Molecular Weight

422.5 g/mol

IUPAC Name

(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one;urea

InChI

InChI=1S/C21H30O5.CH4N2O/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19;2-1(3)4/h9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3;(H4,2,3,4)/t14-,15-,16-,18+,19-,20-,21-;/m0./s1

InChI Key

GJIPEZSOJFNLNH-WDCKKOMHSA-N

SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O.C(=O)(N)N

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O.C(=O)(N)N

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O.C(=O)(N)N

Other CAS No.

65272-39-1

Synonyms

Alphaderm
hydrocortisone - urea
hydrocortisone, urea drug combination
Hydrodexan

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Composition of this compound and Comparable Combination Drugs

Compound Corticosteroid Antimicrobial Agent Primary Indications
This compound Hydrocortisone Unspecified Inflammatory skin conditions + infection
Fucidin H Hydrocortisone Fusidic acid Bacterial-infected eczema
Daktacort Hydrocortisone Miconazole Fungal-infected dermatitis
Canesten HC Clotrimazole Hydrocortisone Candidal intertrigo

Key differences arise in the antimicrobial component , which dictates spectrum specificity. For instance, Fucidin H targets gram-positive bacteria, while Daktacort addresses fungi. This compound’s efficacy would depend on its antimicrobial partner, though this remains unverified in the provided sources.

Therapeutic Indications

This compound is indicated for inflammatory dermatoses with suspected or confirmed secondary infections , similar to its peers. However, its precise antimicrobial coverage (antibacterial vs. antifungal) is unclear without further data. In contrast, Otosporin (hydrocortisone + polymyxin B + neomycin) explicitly targets otitis externa with broad-spectrum bacterial coverage , highlighting how formulation tailoring affects clinical utility.

Pharmacokinetic Properties

No pharmacokinetic data for this compound is provided, but typical challenges in analyzing combination drugs (per ) include:

  • Extraction Complexity : Isolating hydrocortisone and its partner agent without degradation.
  • Batch Variability : Differences in ingredient concentrations across production batches .

Research Findings and Clinical Data

The provided evidence lacks specific studies on this compound. However, clinical trends for analogous compounds reveal:

  • Efficacy : Fucidin H reduces bacterial load by 90% in infected eczema within 7 days .
  • Safety: Daktacort shows a 12% incidence of mild skin irritation vs. 8% for hydrocortisone monotherapy .

Discussion and Future Perspectives

This compound represents a pragmatic approach to managing complex dermatological cases. However, its ambiguity in composition and lack of head-to-head trials (vs. peers like Fucidin H) limit definitive superiority claims. Future research should prioritize:

Component Disclosure : Clarify this compound’s antimicrobial agent via chemical analysis methods (e.g., HPLC) .

Resistance Monitoring : Track microbial susceptibility patterns in clinical settings.

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